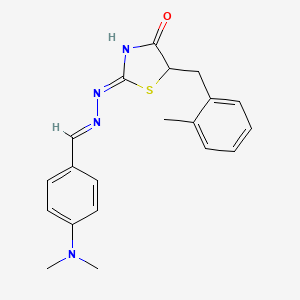
3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Diversification
- A study described the use of similar compounds for generating a structurally diverse library through various alkylation and ring closure reactions. This approach highlights the potential of such compounds in creating a wide range of structurally diverse molecules, which can be useful in various scientific and pharmaceutical applications (Roman, 2013).
Applications in Cell Growth Assays
- Another research explored the use of related tetrazolium compounds in cell growth assays, demonstrating their potential in biological and medical research. These compounds can be crucial in evaluating cell proliferation and cytotoxicity in various types of cells (Cory et al., 1991).
Synthesis of New Chemical Entities
- The synthesis and evaluation of novel compounds containing similar chemical structures have been conducted, indicating the role of these compounds in developing new antimicrobial and anti-inflammatory agents. This signifies their importance in medicinal chemistry and pharmaceutical research (Kendre, Landge, & Bhusare, 2015).
Role in Antimicrobial and Antitubercular Screening
- Research has been conducted on Schiff bases of compounds with similar structures, focusing on their antimicrobial and antitubercular activities. This indicates the potential use of these compounds in the development of new drugs targeting various bacterial and fungal infections, as well as tuberculosis (Sivakumar & Rajasekaran, 2013).
Electrochemical Applications
- Compounds with similar chemical frameworks have been studied for their electrochromic properties, suggesting potential applications in electrochromic devices. This highlights the versatility of these compounds in materials science and engineering (Zhao et al., 2014).
X-Ray Diffraction and Structural Analysis
- These compounds have also been subjects in crystallography studies. Understanding their molecular and crystal structures is vital for various scientific applications, including the development of new materials and pharmaceuticals (Prabhuswamy et al., 2016).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-thiophen-2-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-14(13(2)22-19-12)5-6-16(20)18-17(7-9-21-10-8-17)15-4-3-11-23-15/h3-4,11H,5-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZJUMJICIRIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B2826906.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid](/img/structure/B2826910.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2826921.png)